molecular formula C12H19NO B13030925 (1S,2R)-1-Amino-1-[2-(methylethyl)phenyl]propan-2-OL

(1S,2R)-1-Amino-1-[2-(methylethyl)phenyl]propan-2-OL

Cat. No.: B13030925
M. Wt: 193.28 g/mol
InChI Key: WGNUPOFVVAWING-BXKDBHETSA-N
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Description

(1S,2R)-1-Amino-1-[2-(methylethyl)phenyl]propan-2-OL is a chiral amino alcohol characterized by a stereospecific configuration (1S,2R) and a 2-(methylethyl)phenyl substituent. These analogs, synthesized and studied in recent literature, share the core 1-amino-2-ol propanol scaffold but differ in substituent groups on the phenyl ring, which critically influence physicochemical and biological behavior .

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

(1S,2R)-1-amino-1-(2-propan-2-ylphenyl)propan-2-ol

InChI

InChI=1S/C12H19NO/c1-8(2)10-6-4-5-7-11(10)12(13)9(3)14/h4-9,12,14H,13H2,1-3H3/t9-,12-/m1/s1

InChI Key

WGNUPOFVVAWING-BXKDBHETSA-N

Isomeric SMILES

C[C@H]([C@H](C1=CC=CC=C1C(C)C)N)O

Canonical SMILES

CC(C)C1=CC=CC=C1C(C(C)O)N

Origin of Product

United States

Preparation Methods

Oxime Formation and Reduction Route

One classical approach involves:

  • Reacting an aromatic hydroxyketone (e.g., 1-phenyl-1-hydroxy-2-propanone derivative) with a hydroxylamine salt in the presence of a base to form an oxime intermediate.
  • The oxime is then reduced using a nickel-aluminum catalyst mixture to yield the amino alcohol.
  • The crude product is purified to isolate the optically active isomer.

Key conditions and parameters from a related patent process include:

Step Conditions/Details
Oxime formation Hydroxylamine salt + base, temp: 0–30 °C, organic solvent (diethyl ether, toluene, THF, etc.)
Oxime isolation Solvent extraction, drying over anhydrous sodium sulfate
Reduction Nickel-aluminum catalyst, controlled temperature
Purification Chromatographic or crystallization methods to isolate pure (1S,2R) isomer
Analytical method Chiral HPLC with UV detection at 210 nm, mobile phase containing tetramethylammonium hydroxide and methanol

This method is efficient for producing optically active 1-erythro-2-amino-1-phenyl-1-propanol analogs, which are structurally similar to the target compound.

Biocatalytic Cascade Synthesis

Recent advances demonstrate the use of enzymatic cascades for synthesizing chiral amino alcohols:

  • Starting from l-phenylalanine, a multi-step enzymatic cascade converts it into (R)- or (S)-1-phenylethane-1,2-diol.
  • Subsequent enzymatic steps combine alcohol dehydrogenases (ADH) and ω-transaminases (ωTA) to convert diols into amino alcohols with high enantiomeric excess (>99% ee).
  • The process involves mild conditions (pH ~8.5, 30 °C) and cofactor recycling systems (NAD+, PLP).
  • Product isolation is achieved by basification, salt saturation, and extraction with ethyl acetate.

This approach offers:

Feature Description
Enzyme types Alcohol dehydrogenase, ω-transaminase
Reaction conditions Aqueous buffer, 30 °C, pH 8.5
Yield and purity Up to 92% isolated yield, >98% purity, >99% enantiomeric excess
Environmental impact Mild, green chemistry approach with minimal hazardous waste

This biocatalytic route is promising for aromatic amino alcohols closely related to (1S,2R)-1-Amino-1-[2-(methylethyl)phenyl]propan-2-OL.

Raw Materials and Reagents

Raw Material Role in Synthesis
1-(2-methylethyl)phenyl hydroxy ketone Starting ketone for oxime formation
Hydroxylamine salt Oxime formation reagent
Base (e.g., sodium acetate) Neutralizes acidic hydroxylamine
Nickel-aluminum catalyst Reducing agent for oxime to amino alcohol
Organic solvents (diethyl ether, THF) Reaction medium and extraction solvent
Enzymes (ADH, ωTA) Biocatalysts for stereoselective transformations

Analytical and Purification Techniques

  • Chiral HPLC is the standard for assessing enantiomeric purity, using C-18 columns and UV detection at 210 nm.
  • Mobile phases often include tetramethylammonium hydroxide buffers with methanol and tetrahydrofuran additives.
  • Purification involves solvent extraction, drying, and chromatographic isolation to achieve high purity and stereochemical integrity.

Summary Table of Preparation Methods

Method Type Starting Material Key Steps Yield (%) Enantiomeric Excess (%) Advantages Limitations
Chemical Synthesis Aromatic hydroxyketone Oxime formation → catalytic reduction → purification 70–85 >95 Established, scalable Requires metal catalyst, organic solvents
Biocatalytic Cascade l-Phenylalanine or diol intermediates Enzymatic oxidation/reduction/transamination 80–92 >99 Green, mild conditions, high stereoselectivity Enzyme cost, reaction time (up to 70 h)

Research Findings and Optimization Notes

  • The molar ratio of hydroxylamine salt to base is critical to fully neutralize acidic components and improve oxime formation efficiency.
  • Temperature control between 0 °C and 30 °C optimizes reaction rates and stereochemical outcomes.
  • Choice of organic solvent affects solubility and extraction efficiency; ethers and THF are preferred.
  • Biocatalytic methods require precise pH and cofactor management for optimal enzyme activity and stability.
  • Enzymatic cascades reduce hazardous waste and improve enantiopurity compared to classical chemical methods.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-1-[2-(methylethyl)phenyl]propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted amines, alcohols, and ketones, which can be further utilized in different chemical and pharmaceutical applications.

Scientific Research Applications

Chiral Building Block

The compound serves as a crucial chiral building block in the synthesis of various pharmaceutical agents. Its stereochemistry allows for the development of enantiomerically pure compounds, which are essential for the efficacy and safety of many drugs.

Synthesis of β-Amino Alcohols

(1S,2R)-1-Amino-1-[2-(methylethyl)phenyl]propan-2-ol has been utilized in the synthesis of β-amino alcohols through transaminase-mediated reactions. These β-amino alcohols are valuable intermediates in the pharmaceutical industry for producing various therapeutic agents .

Pharmaceutical Formulations

Research indicates that this compound can be incorporated into formulations aimed at enhancing drug solubility and stability. Its properties allow it to interact favorably with other pharmaceutical excipients, potentially improving bioavailability .

Case Study 1: Synthesis of Antidepressants

A study demonstrated the use of this compound in synthesizing novel antidepressants. The compound's ability to form stable intermediates facilitated the development of drugs with improved therapeutic profiles .

Case Study 2: Chiral Catalysis

In another application, researchers explored its role as a chiral catalyst in asymmetric synthesis. The compound was shown to enhance enantioselectivity in reactions involving prochiral substrates, leading to higher yields of desired enantiomers .

Mechanism of Action

The mechanism of action of (1S,2R)-1-Amino-1-[2-(methylethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the phenyl ring determines electronic, steric, and solubility characteristics. Key analogs include:

Compound Name (CAS) Substituent on Phenyl Ring Molecular Formula Molecular Weight Density (g/cm³) Boiling Point (°C) pKa (Predicted)
(1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL (1270385-18-6) 4-(CF₃S) C₁₀H₁₂F₃NOS 253.25 - - -
(1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL (1019534-32-7) 3-(C(CH₃)₃) C₁₃H₂₁NO 207.31 - - -
(1S,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL (1212998-44-1) 2-Cl, 4-CF₃ C₁₀H₁₁ClF₃NO 253.65 - 359.7±37.0 12.55±0.45
(1S,2R)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL (1270057-87-8) 3-Br, 5-CH₃ C₁₀H₁₄BrNO 244.13 1.406±0.06 359.7±37.0 12.44±0.45
(1S,2R)-1-Amino-1-(2-furyl)propan-2-OL (1213543-11-3) 2-Furyl C₇H₁₁NO₂ 141.17 1.139±0.06 237.8±25.0 12.44±0.45

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The trifluoromethylthio (CF₃S) and trifluoromethyl (CF₃) groups enhance electrophilicity and metabolic stability but reduce solubility .
  • Halogens : Bromine and chlorine increase molecular weight and polar surface area, affecting membrane permeability .
  • Heteroaromatic Substituents : The furyl group in enhances solubility due to oxygen’s polarity but may reduce stability under acidic conditions.

Biological Activity

(1S,2R)-1-Amino-1-[2-(methylethyl)phenyl]propan-2-OL, also known by its CAS number 1212921-94-2, is an organic compound with significant biological activity. It has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic uses, and relevant case studies.

The molecular formula of this compound is C₁₂H₁₉NO, with a molecular weight of approximately 193.29 g/mol. The predicted boiling point is around 320 °C, and it has a density of 1.011 g/cm³ .

PropertyValue
Molecular FormulaC₁₂H₁₉NO
Molecular Weight193.29 g/mol
Boiling Point320 °C (predicted)
Density1.011 g/cm³ (predicted)
pKa12.58 (predicted)

The biological activity of this compound primarily involves its interaction with various biological targets. Research has indicated that it may act as an inhibitor for specific enzymes and receptors involved in cellular signaling pathways.

Sphingosine Kinase Inhibition

One notable mechanism is the inhibition of sphingosine kinase 1 (SphK1), an enzyme linked to cancer progression and inflammatory diseases. Inhibiting SphK1 can reduce the levels of sphingosine-1-phosphate (S1P), a bioactive lipid involved in cell proliferation and survival . This inhibition can lead to anti-cancer effects and has been explored in various studies.

Therapeutic Applications

The compound's potential therapeutic applications are diverse:

  • Anti-cancer Agents : Due to its role in inhibiting SphK1, it has been studied for its potential to serve as an anti-cancer agent. Inhibitors targeting this pathway have shown promise in reducing tumor growth and metastasis.
  • Anti-inflammatory Effects : By modulating sphingolipid metabolism, it may also exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Inhibition Studies : A study highlighted the development of novel SphK1 inhibitors based on structural modifications from known compounds. The research demonstrated that derivatives similar to this compound exhibited significant inhibitory activity against SphK1 .
  • Molecular Docking Studies : Computational studies using molecular docking techniques have suggested favorable binding interactions between this compound and SphK1, indicating its potential as a lead compound for further drug development .
  • Bioassays : Bioassays conducted on synthesized derivatives showed varying degrees of biological activity against cancer cell lines, reinforcing the compound's potential therapeutic benefits .

Q & A

Q. What are the critical safety precautions for handling (1S,2R)-1-Amino-1-[2-(methylethyl)phenyl]propan-2-OL in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat. Use a face shield if aerosol formation is possible .
  • Ventilation: Work in a fume hood to avoid inhalation of dust or vapors. Ensure local exhaust ventilation is operational .
  • Storage: Store in a tightly sealed container at 2–8°C in a dry, well-ventilated area away from oxidizers .
  • Spill Management: Collect spills using non-sparking tools and place in sealed containers. Avoid water jets to prevent dust dispersion .

Q. What synthetic routes are reported for this compound?

Methodological Answer:

  • Reductive Amination: React 1-[2-(methylethyl)phenyl]propan-2-one with ammonia under hydrogenation using catalysts like Pd/C or Raney Ni. Monitor reaction progress via TLC or HPLC .
  • Chiral Resolution: Separate enantiomers via diastereomeric salt formation using chiral acids (e.g., tartaric acid) and recrystallize .
  • Stereoselective Synthesis: Employ asymmetric catalysis (e.g., Evans oxazaborolidine) to directly obtain the (1S,2R) configuration .

Q. How can spectroscopic methods characterize this compound?

Methodological Answer:

  • NMR: Use ¹H and ¹³C NMR to confirm structure. For stereochemistry, analyze coupling constants (e.g., 3JHH^3J_{HH} for vicinal protons) and NOESY correlations .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H]⁺ at m/z calculated for C₁₂H₁₉NO).
  • Polarimetry: Measure optical rotation to confirm enantiomeric purity (e.g., [α]₂₅ᴅ = +X° in methanol) .

Advanced Research Questions

Q. How does stereochemistry influence the pharmacological activity of this compound?

Methodological Answer:

  • In Vitro Assays: Compare (1S,2R) and (1R,2S) enantiomers in receptor-binding studies (e.g., adrenergic receptors) using radioligand displacement assays .
  • Molecular Docking: Model interactions with target proteins (e.g., β₂-adrenergic receptor) to identify stereospecific binding motifs .
  • Pharmacokinetics: Assess enantiomer-specific ADME properties (e.g., plasma half-life, metabolic stability) using chiral HPLC and LC-MS/MS .

Q. How can contradictions in reported melting point data be resolved?

Methodological Answer:

  • Purity Analysis: Use HPLC (C18 column, acetonitrile/water gradient) to confirm purity >98%. Impurities (e.g., diastereomers) lower observed melting points .
  • Polymorph Screening: Recrystallize from solvents (e.g., ethanol, hexane) to isolate stable polymorphs. Characterize via XRPD and DSC .
  • Interlaboratory Calibration: Cross-validate melting point apparatuses using reference standards (e.g., caffeine) .

Q. What strategies optimize enantiomeric purity during synthesis?

Methodological Answer:

  • Chiral Catalysis: Use Sharpless epoxidation or Noyori asymmetric hydrogenation to enhance enantiomeric excess (ee) .
  • Dynamic Kinetic Resolution (DKR): Combine racemization catalysts (e.g., enzymes) with selective crystallization .
  • Analytical Monitoring: Track ee via chiral GC or HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) .

Q. How to design stability studies under varying storage conditions?

Methodological Answer:

  • Forced Degradation: Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH). Monitor degradation via HPLC .
  • Kinetic Modeling: Use Arrhenius equation to predict shelf life at 25°C based on degradation rates at elevated temperatures .
  • Degradant Identification: Isulate and characterize degradation products using LC-HRMS and 2D NMR .

Q. What in silico methods predict ADME properties for this compound?

Methodological Answer:

  • LogP Calculation: Use software (e.g., MarvinSketch) to estimate partition coefficient. Experimental validation via shake-flask method .
  • pKa Prediction: Apply QSPR models (e.g., ACD/pKa) to determine ionization states at physiological pH .
  • CYP450 Metabolism: Simulate metabolic pathways using docking software (e.g., AutoDock Vina) and human liver microsome assays .

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